N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide
Description
Properties
IUPAC Name |
N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13(2)12-15(19-18(23)14-8-4-3-5-9-14)17-21-20-16-10-6-7-11-22(16)17/h3-11,13,15H,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKMSSWSUJOSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazinylpyridines with Electrophilic Reagents
A widely adopted method involves the reaction of 2-hydrazinylpyridines with chloroethynylphosphonates under basic conditions. For example, Beilstein Journal of Organic Chemistry reports that 2-hydrazinylpyridines undergo 5-exo-dig cyclization with chloroethynylphosphonates in dimethylformamide (DMF) at room temperature, catalyzed by potassium carbonate. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic alkyne, followed by cyclization to form the triazolo[4,3-a]pyridine core.
Key Reaction Conditions
Alternative Route: Oxidative Cyclization
Patents describe oxidative cyclization using 2-aminopyridines and nitriles in the presence of iodine or hypervalent iodine reagents. For instance, EP2322176A1 discloses a method where 2-aminopyridine derivatives react with benzaldehyde derivatives under oxidative conditions to form the triazolo ring. This pathway is less common but offers regioselectivity advantages for certain substituents.
Introduction of the 3-Methylbutyl Side Chain
The 3-methylbutyl group at position 1 of the triazolo[4,3-a]pyridine is introduced via alkylation or reductive amination:
Alkylation of Triazolo-Pyridine Intermediates
A primary approach involves treating 3-amino-triazolo[4,3-a]pyridine with 1-bromo-3-methylbutane in the presence of a base such as sodium hydride. The reaction proceeds via an SN2 mechanism, yielding the 1-(3-methylbutyl) derivative.
Optimization Notes
Reductive Amination
An alternative method employs reductive amination of 3-keto-triazolo[4,3-a]pyridine with isovaleraldehyde (3-methylbutanal) using sodium cyanoborohydride. This route is advantageous for substrates sensitive to strong bases.
Amidation with Benzoyl Chloride
The final step involves coupling the 1-(3-methylbutyl)-triazolo[4,3-a]pyridin-3-amine intermediate with benzoyl chloride to form the target amide.
Direct Amidation
Reaction of the amine with benzoyl chloride in dichloromethane (DCM) using triethylamine as a base yields the benzamide derivative. This method is straightforward but may require rigorous purification to remove excess reagents.
Typical Protocol
-
Dissolve 1-(3-methylbutyl)-[1,triazolo[4,3-a]pyridin-3-amine (1 equiv) in DCM.
-
Add benzoyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Reaction Metrics
Coupling Reagent-Assisted Synthesis
For improved efficiency, carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are employed. These reagents activate the carboxylic acid (in situ generated from benzoyl chloride) for nucleophilic attack by the amine.
Example Using HATU
-
Mix 1-(3-methylbutyl)-triazolo[4,3-a]pyridin-3-amine (1 equiv), benzoyl chloride (1.1 equiv), HATU (1.5 equiv), and DIPEA (3 equiv) in DMF.
-
Stir at room temperature for 6 hours.
-
Purify by recrystallization from ethanol/water.
Advantages
-
Higher yields (80–90%)
-
Reduced side reactions
Mechanistic Insights and Side Reactions
Cyclization Mechanism
The 5-exo-dig cyclization (Section 1.1) proceeds through a six-membered transition state, where the hydrazine nitrogen attacks the electrophilic alkyne, followed by deprotonation and ring closure. Computational studies suggest that electron-donating groups on the pyridine ring accelerate this process.
Dimroth Rearrangement Risk
In substrates with electron-withdrawing groups (e.g., nitro), a Dimroth rearrangement can occur, converting triazolo[4,3-a]pyridines to triazolo[1,5-a]pyridines. However, the absence of such groups in the target compound minimizes this risk.
Amidation Challenges
Over-acylation is a common side reaction, leading to bis-benzamide byproducts. This is mitigated by using controlled stoichiometry of benzoyl chloride (≤1.2 equiv) and low temperatures during reagent addition.
Characterization and Analytical Data
Successful synthesis is confirmed via spectroscopic methods:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 6.8 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, benzamide-H), 4.20 (t, J = 7.2 Hz, 2H, NCH₂), 1.75–1.45 (m, 3H, CH(CH₃)₂), 0.95 (d, J = 6.4 Hz, 6H, (CH₃)₂).
-
¹³C NMR: δ 167.2 (C=O), 152.1 (triazolo-C), 134.5–126.3 (aromatic carbons), 48.9 (NCH₂), 27.8 (CH(CH₃)₂), 22.1 ((CH₃)₂).
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit c-Met kinase, which plays a role in cell proliferation and survival . The inhibition of this kinase can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound:
- Core structure : [1,2,4]Triazolo[4,3-a]pyridine fused with a benzamide group via a 3-methylbutyl chain.
- Key functional groups: Benzamide (hydrogen-bond acceptor/donor), triazole (N-rich heterocycle), and branched alkyl chain (lipophilicity modulator).
Analog 1: N-(4-(4-Chlorophenyl)-8-methyl-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide (Compound 9, )
- Core structure : Pyrazolo-triazolo-pyrimidine fused system with benzamide.
- Key differences :
- Additional pyrimidine ring fusion, increasing molecular complexity and rigidity.
- 4-Chlorophenyl and methyl substituents enhance hydrophobic interactions.
- Synthesis : Refluxing in glacial acetic acid (77% yield) .
Analog 2: 3-(4-Methylphenyl)-5,6,7,8-tetrahydro-3H-[1,2,4]triazolo[1,2-a]pyridin-1-amine ()
- Core structure : Triazolo[1,2-a]pyridine with tetrahydro scaffold.
- Key differences :
- Saturated pyridine ring reduces aromaticity, altering electronic properties.
- 4-Methylphenyl group and amine substituent modify solubility and target engagement.
- Synthesis : Reaction with 4-methylbenzaldehyde (55% yield) .
Analog 3: Crystalline Salt of 3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl)benzamide ()
- Core structure : Triazolopyridine-alkynyl-benzamide with piperazine and trifluoromethyl groups.
- Key differences :
- Ethynyl linker enhances conjugation and planar rigidity.
- Trifluoromethyl and piperazine groups improve solubility and bioavailability.
- Application : Patented crystalline salt form for medical use .
Physicochemical Properties
Biological Activity
N-(1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research and immunotherapy. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant studies, research findings, and potential applications.
- Molecular Formula : C15H20N4O
- Molecular Weight : 272.35 g/mol
- CAS Number : [to be determined based on specific compound variations]
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : Research indicates that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit inhibitory activity against several kinases involved in cancer progression, including c-Met and VEGFR-2. These kinases play critical roles in tumor growth and angiogenesis.
- Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition : Recent studies have shown that derivatives of this scaffold can inhibit IDO1, which is a key enzyme in tryptophan metabolism and has been implicated in immune evasion by tumors. Inhibition of IDO1 can enhance anti-tumor immunity and improve responses to immunotherapy.
Antiproliferative Activity
A study evaluated the antiproliferative effects of various triazolo derivatives on different cancer cell lines. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines. The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 17l | A549 | 0.98 ± 0.08 |
| 17l | MCF-7 | 1.05 ± 0.17 |
| 17l | Hela | 1.28 ± 0.25 |
These findings suggest that the compound has potent antiproliferative properties that could be harnessed for therapeutic applications.
Mechanistic Studies
Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis in cancer cells:
- Cell Cycle Arrest : Compounds were shown to cause G0/G1 phase arrest in A549 cells.
- Apoptosis Induction : Late-stage apoptosis was confirmed through annexin V staining assays.
Western blot analyses indicated that these effects were mediated by downregulation of c-Met and VEGFR-2 signaling pathways.
Case Study 1: Inhibition of IDO1
In a study focusing on IDO1 inhibition using a derivative based on the triazolo scaffold, the compound demonstrated significant inhibition at a concentration of 10 µM in A375 melanoma cells. The results indicated an IC50 value comparable to established IDO inhibitors:
| Compound | IDO Inhibition (%) @ 10 µM | IC50 (µM) |
|---|---|---|
| VS9 | 35 ± 6 | 2.6 ± 0.5 |
This study highlights the potential of this compound as an immunotherapeutic agent by enhancing T-cell responses against tumors.
Q & A
Q. What stability challenges arise under physiological conditions?
- Degradation Pathways :
- Hydrolysis : Benzamide cleavage at pH > 8 .
- Oxidation : Triazole ring instability under H₂O₂ .
- Mitigation :
| Condition | Half-Life | Stabilization Strategy |
|---|---|---|
| pH 7.4, 37°C | 12h | Lyophilized storage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
